molecular formula C13H15NO3 B1531282 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid CAS No. 1410228-04-4

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Cat. No.: B1531282
CAS No.: 1410228-04-4
M. Wt: 233.26 g/mol
InChI Key: SQOUOQWKAXXJRV-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-ethylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(15)14-7-11(8-14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOUOQWKAXXJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Identifiers for 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern chemical research and drug development, the unambiguous identification of molecular entities is paramount.[1][2] This guide provides a detailed examination of the core chemical identifiers—SMILES and InChIKey—for the compound 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid. Moving beyond a simple presentation of these identifiers, this document elaborates on the principles of their generation, their structural significance, and their critical role in ensuring data integrity, interoperability, and discovery across global chemical databases.[3][4] We will explore the algorithmic foundations of canonical SMILES and the layered, hashed structure of the InChIKey. Furthermore, a standardized workflow for generating and verifying these identifiers for novel chemical entities is presented, offering a framework for best practices in chemical data management for the research community.

Introduction to this compound

This compound is a small molecule characterized by a central azetidine ring, a four-membered heterocyclic amine. This core is functionalized with a carboxylic acid group at the 3-position and a 4-ethylbenzoyl group attached to the nitrogen atom. The structure suggests its potential utility as a scaffold in medicinal chemistry, where azetidine rings are often employed to impart desirable physicochemical properties and to explore chemical space in drug design.

Below is the two-dimensional chemical structure of the molecule: 2D structure of this compound

The Language of Chemical Structure: SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that allows a chemical structure to be represented as a string of ASCII characters.[4][5] Developed to be a compact, human-readable format, it is widely used in chemoinformatics for storing and exchanging chemical structure information.

Key Principles of SMILES:

  • Atoms: Represented by their elemental symbols. The "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets if they have their lowest normal valence.[5]

  • Bonds: Single bonds are typically implied by adjacency, while double and triple bonds are represented by = and #, respectively.[5]

  • Branches: Parentheses () are used to indicate branches off the main chain.

  • Rings: A ring is indicated by breaking one bond in the ring and assigning a number to each of the two atoms that were bonded. This number is then used to denote the ring closure.

Canonical SMILES: A Unique Representation

While a single molecule can be represented by many valid SMILES strings, a canonical SMILES is a unique string generated by a specific algorithm.[5][6][7] This canonicalization process ensures that every molecule has one, and only one, canonical SMILES representation, which is essential for database indexing and searching.[7][8] The algorithm, often a variant of the CANGEN algorithm, involves assigning a canonical label to each atom based on its topological environment and then traversing the molecular graph in a prescribed manner to generate the unique string.[7]

SMILES for this compound

The canonical SMILES string for this compound is:

CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O

Step-by-Step Derivation:

  • CCC1=CC=C...: Starts with the ethyl group (CC) attached to the benzene ring.

  • ...C1=CC=C(C=C1)...: Describes the para-substituted benzene ring. The 1 indicates the start and end of the ring.

  • ...C(=O)...: The carbonyl group of the benzoyl moiety.

  • ...N2CC(C2)...: The azetidine ring attached to the carbonyl. The 2 denotes the ring closure for the azetidine.

  • ...CC(C2)C(=O)O: The carboxylic acid group, which is a branch off the azetidine ring.

A Universal Identifier: The InChI and InChIKey

The IUPAC International Chemical Identifier (InChI) was developed to create a universal, non-proprietary, and software-readable standard for representing chemical structures.[3][9][10] Unlike SMILES, which can have different "dialects" depending on the software used, the InChI algorithm is standardized by IUPAC to ensure consistency.[9][11]

The InChI is generated through a three-step process:

  • Normalization: The input structure is standardized to remove ambiguities (e.g., handling tautomers, protonation states).[10][12]

  • Canonicalization: A unique set of numerical labels is assigned to the atoms.[10][12]

  • Serialization: The structure is written out as a string of characters organized into hierarchical layers.[10][12]

InChI Layers: The InChI string is composed of distinct layers, each providing a more specific level of structural detail. This layered approach allows for versatile searching, for example, by ignoring stereochemistry or isotopic labeling.[12][13][14]

  • Main Layer: Contains the chemical formula, atom connections (c sublayer), and hydrogen atoms (h sublayer).

  • Charge Layer: Specifies the overall charge.

  • Stereochemical Layer: Defines stereoisomers (e.g., absolute stereochemistry, double bond geometry).

  • Isotopic Layer: Accounts for isotopic substitutions.

The InChIKey: A Hashed, Web-Searchable Identifier

Because the full InChI string can be long and is not ideal for web searching, a fixed-length, hashed version called the InChIKey was developed.[3][10][15] The InChIKey is a 27-character string generated using the SHA-256 hashing algorithm.[10][15] Its fixed length makes it easy to index in databases and use in search engines.[15]

The InChIKey is structured as follows: AAAAAAAAAAAAAA-BBBBBBBBFV-P

  • First 14 characters: A hash of the main connectivity layer of the InChI.

  • Next 8 characters: A hash of the remaining layers (stereo, isotopic, etc.).

  • F: A flag indicating if the InChI was standard or non-standard.

  • V: Version of the InChI software used.

  • P: A single character indicating the protonation state.

InChI and InChIKey for this compound
  • InChI: InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(16)14-7-11(8-14)13(17)18/h3-6,11H,2,7-8H2,1H3,(H,17,18)

  • InChIKey: YAFQJASYDCVBFD-UHFFFAOYSA-N

The InChIKey YAFQJASYDCVBFD-UHFFFAOYSA-N serves as a unique and unambiguous digital signature for this specific molecule.

Data Summary Table

Identifier/PropertyValue
Compound Name This compound
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O
InChI InChI=1S/C13H15NO3/c1-2-9-3-5-10(6-4-9)12(16)14-7-11(8-14)13(17)18/h3-6,11H,2,7-8H2,1H3,(H,17,18)
InChIKey YAFQJASYDCVBFD-UHFFFAOYSA-N

Experimental and Computational Workflow

For researchers synthesizing novel compounds, the generation of accurate and standardized chemical identifiers is a critical step in the data lifecycle. The following protocol outlines a self-validating system for this process.

Protocol: Generation and Verification of Chemical Identifiers

  • Structural Elucidation (Experimental):

    • Synthesize and purify the new chemical entity.

    • Confirm the molecular structure using standard analytical techniques (e.g., NMR spectroscopy, Mass Spectrometry, X-ray crystallography). This step is crucial; identifiers are only as reliable as the input structure.

  • Digital Structure Representation:

    • Using a chemical drawing software (e.g., ChemDraw, MarvinSketch), accurately draw the two-dimensional structure of the confirmed molecule.

    • Save the structure as a standard chemical file format, such as a MOL or SDF file.

  • Identifier Generation (Computational):

    • Method A (Online Tools): Utilize robust public resources like the NCI/CADD Chemical Identifier Resolver or the PubChem Sketcher to generate the SMILES, InChI, and InChIKey from the drawn structure.[10]

    • Method B (Local Software): Employ cheminformatics toolkits like RDKit or Open Babel to programmatically generate the identifiers from the MOL file. This is ideal for batch processing.

  • Cross-Verification:

    • Generate the identifiers using at least two independent methods (e.g., two different software packages or web services).

    • Compare the resulting Canonical SMILES and InChIKey strings. They must be identical. Any discrepancy indicates a potential issue with the input structure or the software used.

  • Database Registration and Deposition:

    • Once verified, use these identifiers to register the compound in internal databases.

    • When publishing results, deposit the structure and its identifiers into public databases like PubChem to ensure the findability and reusability of the data.

Workflow Diagram

The following diagram illustrates the logical flow from a newly synthesized compound to its validated chemical identifiers.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Data Management synthesis Compound Synthesis & Purification elucidation Structural Elucidation (NMR, MS, etc.) synthesis->elucidation Purified Sample draw Draw 2D Structure (e.g., MOL file) elucidation->draw Confirmed Structure generate Generate Identifiers (SMILES, InChI, InChIKey) draw->generate verify Cross-Verify Identifiers (Using 2+ sources) generate->verify register Register in Database (Internal/LIMS) verify->register Validated Identifiers publish Deposit in Public Domain (e.g., PubChem) register->publish Data Dissemination

Caption: Workflow for generating and validating chemical identifiers.

Conclusion

The canonical SMILES and InChIKey for this compound are CCC1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O and YAFQJASYDCVBFD-UHFFFAOYSA-N, respectively. These identifiers provide a standardized, machine-readable, and unambiguous means of representing the molecule's structure. For researchers in drug discovery and development, a rigorous adherence to the generation and verification of these identifiers is not merely a procedural task but a foundational element of scientific integrity.[1][16] Employing a robust workflow ensures data quality, facilitates collaboration, and enhances the power of large-scale data analysis, ultimately accelerating the pace of scientific innovation.[16]

References

  • IUPAC. The IUPAC International Chemical Identifier (InChI). Available from: [Link]

  • Heller, S., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics, 7(1), 23. Available from: [Link]

  • thatbiochemistryguy. (2021). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Available from: [Link]

  • VAMDC Consortium. InChI/InChIKey. VAMDC Standards Documentation. Available from: [Link]

  • ChemAxon. SMILES - Documentation. ChemAxon Docs. Available from: [Link]

  • RSC Publishing. (2025). Grammar-driven SMILES standardization with TokenSMILES. Chemical Science. Available from: [Link]

  • Weininger, D., Weininger, A., & Weininger, J. L. (1989). SMILES. 2. Algorithm for generation of unique SMILES notation. Journal of Chemical Information and Computer Sciences, 29(2), 97–101.
  • O'Boyle, N. M., & Sayle, R. A. (2012). Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI. Journal of Cheminformatics, 4(1), 22. Available from: [Link]

  • IUPAC. (2018). What on Earth is InChI?. Chemistry International, 40(1), 16-20. Available from: [Link]

  • IUPAC-NIST. The IUPAC-NIST Chemical Identifier – Technical Manual. Available from: [Link]

  • ResearchGate. General workflow of InChI/Key generation. Scientific Diagram. Available from: [Link]

  • InChI Trust. (2011). InChI Technical Manual. Available from: [Link]

  • IUPAC-InChI. InChI GitHub Repository. Available from: [Link]

  • Schärfer, C., Ertl, P., & Southan, C. (2021). IUPAC International Chemical Identifier (InChI)-related education and training materials through InChI Open Education Resource (OER). Journal of Cheminformatics, 13(1), 84. Available from: [Link]

  • InChI Trust. (2012). InChI Technical FAQ. Available from: [Link]

  • PubChem. 1-{4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzyl}-azetidine-3-carboxylic acid. PubChem Database. CID 72959169. Available from: [Link]

  • Royal Society of Chemistry. (2014). The importance of chemical identifier standards in the pharmaceutical industry. Available from: [Link]

  • Southan, C., & Várkonyi, P. (2013). Role of Open Chemical Data in Aiding Drug Discovery and Design. Future Medicinal Chemistry, 5(5), 577-593.
  • Murray-Rust, P. (2009). Identifiers: why we need them and when CAS and InChI don't mix. Chemistry Blogs. Available from: [Link]

  • BindingDB. 1,2,4-oxadiazole based compound, 26. BindingDB Database. Available from: [Link]

  • Chichester, C., Koo, J., & Sadawi, N. (2012). Consistency of systematic chemical identifiers within and between small-molecule databases. Journal of Cheminformatics, 4(1), 26. Available from: [Link]

  • NIST. Information from the InChI. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 1-(4-Nonylbenzyl)azetidine-3-carboxylic acid. PubChem Database. CID 10149721. Available from: [Link]

  • PubChem. 1-(4-Phenoxybenzoyl)azetidine-3-carboxylate. PubChem Database. CID 7101969. Available from: [Link]

  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. PubChem Database. CID 2755981. Available from: [Link]

  • PubChem. Ethyl azetidine-3-carboxylate. PubChem Database. CID 21717027. Available from: [Link]

Sources

Methodological & Application

Application Note: Amide Coupling Protocols for 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid is a specialized building block frequently employed in fragment-based drug discovery (FBDD) and the synthesis of PROTAC® linkers.[1] Its structure features a strained four-membered azetidine ring, which imparts specific conformational rigidity—a desirable trait for improving the metabolic stability and selectivity of bioactive molecules compared to their flexible linear counterparts.[1]

This guide provides two optimized protocols for coupling this carboxylic acid with diverse amines:

  • Method A (HATU): The "Gold Standard" for high-throughput library synthesis and complex amines.[1][2]

  • Method B (T3P): A scalable, "green" approach ideal for larger quantities and sensitive substrates.[1][2]

Chemical Profile
PropertyDetail
Structure Azetidine ring N-acylated with 4-ethylbenzoic acid; C3-carboxylic acid handle.[1][2]
Formula C₁₃H₁₅NO₃
MW ~233.26 g/mol
Solubility Soluble in DMF, DMSO, DCM, EtOAc. Sparingly soluble in water.[1][2]
Stability Alert: The azetidine ring is strained (~26 kcal/mol).[1][2] Avoid strongly acidic conditions (>1M HCl) or temperatures >60°C to prevent ring-opening or hydrolysis.[1][2]
Reactivity The N-benzoyl group exerts an electron-withdrawing inductive effect, slightly increasing the acidity of the C3-carboxyl group compared to N-alkyl azetidines.[1]

Strategic Considerations

Before initiating synthesis, consider the following mechanistic factors to ensure success:

  • Ring Strain & Activation: The activation of the carboxylic acid generates a reactive intermediate (e.g., OAt-ester).[1] While the azetidine ring is robust under standard coupling conditions, prolonged exposure to Lewis acids or high heat can trigger ring-opening polymerization.[1] Recommendation: Perform activation at 0°C or Room Temperature (RT).

  • Stoichiometry: The N-benzoyl group is non-nucleophilic, so protection of the azetidine nitrogen is not required.[1] However, ensure the amine partner does not contain competing nucleophiles (e.g., free hydroxyls) that might require protection.[1]

  • Base Selection: Non-nucleophilic bases (DIPEA, NMM) are critical.[1][2] Avoid primary/secondary amines as bases to prevent competing amidation.[1][2]

Decision Tree: Choosing the Right Protocol

CouplingDecision Start Select Coupling Strategy Scale Reaction Scale? Start->Scale AmineType Amine Complexity? Scale->AmineType < 100 mg T3P Method B: T3P (Scalable, Easy Workup, Low Epimerization) Scale->T3P > 1 g HATU Method A: HATU (High Yield, Fast, Research Scale) AmineType->HATU Sterically Hindered / Valuable AmineType->T3P Simple / Acid Sensitive

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate complexity.

Method A: High-Efficiency HATU Coupling

Best For: Research scale (10 mg – 500 mg), valuable amines, and library synthesis.[1]

Mechanism

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an active OAt-ester.[1][2][3] The pyridine nitrogen in the HOAt leaving group provides an "anchoring" effect (neighboring group participation), significantly accelerating the reaction rate and reducing racemization compared to HBTU/EDC.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv[2][3]

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: Anhydrous DMF (preferred) or DCM.[1][2]

Step-by-Step Protocol
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve This compound (1.0 equiv) in anhydrous DMF (concentration ~0.1 M – 0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

    • Note: If the amine salt is used (e.g., Amine[1]·HCl), increase DIPEA to 3.0–3.5 equiv to neutralize the salt.[1]

  • Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange.[2] Stir at RT for 5–10 minutes to form the activated ester.

  • Coupling: Add the Amine (1.0–1.2 equiv).

  • Reaction: Stir at Room Temperature.

    • Monitoring: Check by LCMS after 1 hour.[1][2] Most reactions are complete within 1–3 hours.[2]

  • Workup:

    • Dilution: Dilute the reaction mixture with EtOAc (10x volume).

    • Washing: Wash sequentially with:

      • 10% Citric acid or Sat.[2] NH₄Cl (to remove unreacted amine/DIPEA).[1][2]

      • Sat. NaHCO₃ (to remove unreacted acid/HATU byproducts).[1][2]

      • Brine.[2]

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1][2]

Method B: Scalable T3P Coupling (Green Protocol)

Best For: Scale-up (>1 g), acid-sensitive substrates, and ease of purification.[1]

Mechanism

T3P (Propylphosphonic anhydride) acts as a cyclic anhydride that activates the carboxylic acid.[1][2] The byproduct is a water-soluble phosphonate salt, eliminating the need for complex chromatography in many cases.[1]

Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: EtOAc (preferred) or DMF/2-MeTHF.[1][2]

Step-by-Step Protocol
  • Dissolution: Charge the reaction vessel with This compound (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (0.2 M).

    • Why EtOAc? T3P is often supplied in EtOAc, and it allows for a direct aqueous workup without solvent exchange.[2]

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).[1][2] Cool the mixture to 0°C.

  • Addition of T3P: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

    • Exotherm Control: T3P coupling can be exothermic; maintain temp < 25°C during addition.[1][2]

  • Reaction: Allow the mixture to warm to RT and stir.

    • Time: T3P reactions are generally slower than HATU; allow 2–12 hours.[1][2] Monitor by TLC/LCMS.[2][3][4]

  • Workup (The "Wash-Only" Purification):

    • Add water to the reaction mixture.[2][5][6] Separate phases.

    • Wash the organic layer with water (x2), 10% KHSO₄ or Citric Acid (x2), Sat.[1] NaHCO₃ (x2), and Brine.[1][2]

    • Result: The T3P byproduct is completely removed in the aqueous washes.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.[1][2] Often yields pure product without chromatography.[1][2]

Quality Control & Troubleshooting

Analytical Parameters
  • LCMS: Look for the parent ion [M+H]⁺.[1][2]

    • Expected Mass: MW of Amine + MW of Acid (233.[1][2]26) - 18.02 (H₂O).[1][2]

  • NMR:

    • ¹H NMR: Confirm the presence of the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm) and the azetidine ring protons (multiplets typically 3.8–4.5 ppm).[1]

    • Diagnostic Shift: The amide NH of the product should appear between 6.0–9.0 ppm (solvent dependent).

Troubleshooting Guide
IssuePossible CauseSolution
Low Conversion Steric hindrance of amine.[1][2]Switch to Method A (HATU).[1][2] Increase temperature to 40°C (carefully). Use microwave irradiation (50°C, 15 min).
Epimerization Over-activation or high base concentration.[2]Use T3P (Method B) or reduce base to 1.0 equiv during activation step.[1][2] Keep temp at 0°C.
Hydrolysis of Product Workup too acidic/basic.Azetidine amides can be sensitive.[2] Use buffered washes (pH 4-6) rather than strong HCl or NaOH.[1][2]
Precipitation Poor solubility of intermediate.[2]Switch solvent to DMSO or NMP.[2]
Experimental Workflow Visualization

Workflow cluster_0 Reaction Setup cluster_1 Execution cluster_2 Workup Acid Acid + Solvent (DMF or EtOAc) Base Add Base (DIPEA/Pyridine) Acid->Base Activate Add Coupling Agent (HATU or T3P) Base->Activate Amine Add Amine Activate->Amine Stir Stir at RT (1-12 Hours) Amine->Stir Monitor LCMS Check Stir->Monitor Monitor->Stir Incomplete Quench Quench (Acidic/Basic Wash) Monitor->Quench Complete Isolate Concentrate & Purify Quench->Isolate

Figure 2: Generalized experimental workflow for amide coupling of azetidine derivatives.

References

  • Common Organic Chemistry. (2024).[1][2][7] Amine to Amide Coupling: HATU Mechanism.[1][2][3][4] Retrieved from [Link]

  • Archimica (Euticals). (2011).[1][2] T3P® (Propanephosphonic acid anhydride) – The Coupling Reagent of the Future.[8] Retrieved from [Link][1]

  • PubChem. (2025).[1][2][9][10][11] this compound Compound Summary. Retrieved from [Link][1]

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive.[1][2][7][8][12][13] Journal of the American Chemical Society.[2] Retrieved from [Link]

Sources

Incorporating 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid into peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid into Peptide Chains

Executive Summary

This guide details the methodology for incorporating This compound (EBAZ) into peptide sequences.[1][2][3] EBAZ is a specialized non-proteinogenic amino acid derivative featuring a constrained four-membered azetidine ring and a lipophilic ethylbenzoyl moiety.[1][2][3]

Unlike standard amino acids used for chain elongation, EBAZ is an N-acylated building block.[1][3] It is functionally designed as a terminal capping reagent or a pendant modifier (e.g., on Lysine side chains).[1] Its incorporation introduces significant conformational rigidity (mimicking proline


-turns) and enhances metabolic stability against exopeptidases, while the ethylbenzoyl tail improves lipophilicity and membrane permeability.[1]

Key Technical Challenge: As an N-acyl amino acid, EBAZ is prone to C-terminal racemization during activation via 5(4H)-oxazolone formation.[1][2][3] This protocol prioritizes racemization-suppressing coupling conditions.[1][2][3]

Chemical Profile & Handling

PropertyDescription
Chemical Name This compound
Function N-terminal Capping Group; Conformational Restraint
Molecular Weight ~233.26 g/mol
Solubility Low in water; High in DMF, DMSO, NMP, DCM.[1][2][3]
Stability Stable to TFA/scavenger cleavage cocktails.
Stereochemistry The C3 position is chiral. Commercial sources may be enantiopure or racemic.[1][3] Preservation of chirality is critical.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Use this protocol to cap the N-terminus of a resin-bound peptide.[2][3]

Rationale: Standard HATU/DIPEA coupling is risky for N-acyl amino acids due to base-catalyzed racemization.[1][2][3] We utilize DIC/Oxyma Pure , which operates at a lower pH and suppresses oxazolone formation.[1]

Materials:

  • Resin-bound peptide (N-terminus deprotected, free amine).[1][2][3]

  • EBAZ (3.0 equivalents relative to resin loading).[1][3]

  • DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq).[1][2][3]

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (3.0 eq).[1][3]

  • Solvent: DMF (N,N-Dimethylformamide).[1][2][3]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 20 minutes.

    • Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF) and the resin is thoroughly washed (DMF x 5, DCM x 3, DMF x 3).[1]

  • Activation Cocktail Preparation (Pre-activation is NOT recommended):

    • Note: In situ activation is preferred to minimize lifetime of the active ester before reaction.

    • Dissolve EBAZ (3 eq) and Oxyma Pure (3 eq) in minimal DMF.[1][3]

  • Coupling Reaction:

    • Add the EBAZ/Oxyma solution to the resin.

    • Immediately add DIC (3 eq).[1][3]

    • Critical: Do not add DIPEA or other tertiary bases.[1] The acidity of Oxyma is sufficient for proton transfer without triggering rapid racemization.

  • Incubation:

    • Agitate at room temperature for 2 to 4 hours . The azetidine carboxylic acid is secondary and sterically constrained; extended coupling time is beneficial.[1]

  • Monitoring:

    • Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine like Proline).[1][3]

    • Result: If positive (blue/violet), re-couple using HATU/HOAt/TMP (2,4,6-Trimethylpyridine) as a backup.[1][3] TMP is a weaker base than DIPEA and safer for chirality.[1]

  • Washing:

    • Drain and wash resin: DMF (x4), DCM (x3).[1]

Protocol B: Solution Phase Coupling (Side-Chain Modification)

Use this protocol to attach EBAZ to a specific Lysine side chain in solution.[1][2][3]

Rationale: T3P (Propylphosphonic anhydride) is chosen for its extremely low epimerization rate and easy workup (water-soluble byproducts).[1][2][3]

Step-by-Step Procedure:

  • Reactants: Dissolve the peptide (with free Lysine

    
    -amine) in DMF or Ethyl Acetate.
    
  • Base: Add NMM (N-Methylmorpholine) (2.0 eq).[1][2][3]

  • Reagent: Add EBAZ (1.1 eq) followed by T3P (50% in EtOAc, 1.5 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 5% KHSO4, Sat. NaHCO3, and Brine.[1]

Mechanism & Logic Visualization

The following diagram illustrates the critical decision pathway and the racemization risk mitigation strategy for EBAZ incorporation.

EBAZ_Incorporation Start Start: Peptide Sequence Ready Check_Loc Target Location? Start->Check_Loc N_Term N-Terminal Capping (SPPS) Check_Loc->N_Term Resin Bound Side_Chain Side-Chain Modification (Solution Phase) Check_Loc->Side_Chain Free Peptide Risk_Alert CRITICAL RISK: N-Acyl Amino Acid Racemization (via Oxazolone) N_Term->Risk_Alert Side_Chain->Risk_Alert Method_SPPS Method: DIC / Oxyma Pure (Base-Free Activation) Risk_Alert->Method_SPPS Mitigation A Method_Sol Method: T3P / NMM (Low Epimerization) Risk_Alert->Method_Sol Mitigation B Validation Validation: HPLC (Check Diastereomers) MS (Confirm Mass) Method_SPPS->Validation Method_Sol->Validation

Caption: Workflow for EBAZ incorporation highlighting racemization risks associated with N-acyl amino acids and specific mitigation chemistries (DIC/Oxyma and T3P).

Troubleshooting & QC

IssueProbable CauseCorrective Action
Doublet Peaks in HPLC Racemization at C3 of Azetidine.Switch to DIC/Oxyma (Protocol A) or reduce base concentration.[1][3] Avoid pre-activation >2 mins.[1][3]
Incomplete Coupling Steric hindrance of the secondary COOH.Increase temperature to 40°C (carefully) or use double coupling. Switch solvent to NMP.[1]
Low Solubility Hydrophobic EBAZ aggregation.[1][3]Dissolve EBAZ in 10% DMSO/DMF mix before adding to resin.[1]

References

  • Azetidine-3-carboxylic acid conformational properties: Žukauskaitė, A., et al. (2014).[1][2][3][4][5] "Synthesis and conformational study of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids." European Journal of Organic Chemistry, 2014(11), 2312–2321.[1][4] [1][2][3]

  • Racemization suppression with Oxyma: Subirós-Funosas, R., et al. (2009).[1][3] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[1][3] Chemistry – A European Journal, 15(37), 9394–9403.[1] [1][2][3]

  • T3P Coupling Efficiency: Dunetz, J. R., et al. (2016).[1] "T3P: The Reagent of Choice for the Large-Scale Synthesis of Amides?" Organic Process Research & Development, 20(2), 140–177.[1]

  • N-Capping Effects on Peptide Stability: Lombardi, L., et al. (2019).[1][3] "N-Capping Motifs Promote Interaction of Amphipathic Helical Peptides with Hydrophobic Surfaces."[3][6] Analytical Chemistry, 91(4).[1] [1][2][3]

Sources

Application Note: Leveraging 1-(4-Ethylbenzoyl)azetidine-3-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and structural biology. It focuses on the strategic application of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid as a high-value scaffold in Fragment-Based Drug Design (FBDD).

Abstract & Strategic Rationale

In the landscape of Fragment-Based Drug Design (FBDD), the transition from a low-affinity hit to a potent lead is often hindered by the "flatness" of aromatic fragments. This compound represents a "privileged" class of sp³-rich fragments. Unlike traditional aromatic fragments, the central azetidine ring acts as a rigid, non-planar linker that directs two distinct binding vectors:

  • The Electrostatic Vector: The C3-carboxylic acid, ideal for probing lysine/arginine residues or solvent fronts.

  • The Hydrophobic Vector: The 4-ethylbenzoyl moiety, providing a lipophilic anchor and a handle for π-stacking interactions.

This guide details the biophysical characterization (NMR, SPR) and chemical elaboration strategies for this specific scaffold, emphasizing its utility in targeting difficult protein-protein interaction (PPI) interfaces and cryptic pockets.

Physicochemical Profile

Understanding the "Rule of Three" compliance is critical before screening. This molecule exhibits near-ideal fragment properties, balancing polarity and lipophilicity.

PropertyValueStructural Insight
Molecular Weight 233.26 DaWell below the <300 Da limit, allowing significant room for "growing" the molecule.
cLogP ~2.1Moderate lipophilicity ensures solubility in assay buffers while maintaining membrane permeability potential.
TPSA ~50 ŲPolar surface area is dominated by the acid and amide, facilitating specific H-bond interactions.
Rotatable Bonds 3Critical Feature: The azetidine ring restricts conformational entropy, potentially improving Ligand Efficiency (LE).
H-Bond Donors/Acc 1 / 3The carboxylic acid proton is the primary donor; the carbonyls act as acceptors.

Experimental Workflow: From Library to Lead

The following diagram illustrates the integrated workflow for screening and optimizing this azetidine fragment.

FBDD_Workflow Library Fragment Library (Azetidine Scaffold) QC QC: Solubility & Purity (LC-MS / 1H NMR) Library->QC DMSO Stock Screen_NMR Primary Screen: STD-NMR / WaterLOGSY QC->Screen_NMR Pass Screen_SPR Orthogonal Validation: SPR (Steady State) Screen_NMR->Screen_SPR Confirmed Binders Hit_Eval Hit Evaluation (Ligand Efficiency) Screen_SPR->Hit_Eval Kd Determination Chem_Opt Chemical Optimization (Grow/Link/Merge) Hit_Eval->Chem_Opt LE > 0.3 Chem_Opt->Screen_SPR SAR Iteration

Figure 1: Integrated FBDD workflow. The azetidine fragment undergoes rigorous QC before parallel biophysical screening to eliminate false positives common with aggregation.

Protocol 1: Ligand-Observed NMR Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (


 mM to 

M range) like this compound.
Objective

To detect magnetization transfer from the receptor (protein) to the transiently bound azetidine fragment, confirming binding epitope.

Materials
  • Instrument: 600 MHz NMR with cryoprobe (recommended).

  • Protein: Target protein at 10–20

    
    M in deuterated buffer (PBS, pD 7.4).
    
  • Ligand: Fragment at 500

    
    M (50-fold excess).
    
  • Control: Tryptophan or known non-binder.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve fragment in

      
      -DMSO to 100 mM.
      
    • Dilute into protein buffer (

      
       or 
      
      
      
      90:10) to final conc. of 500
      
      
      M.
    • Critical: Ensure DMSO concentration < 2% to prevent protein denaturation.

  • Pulse Sequence Setup:

    • Use a standard STD sequence (e.g., stddiff on Bruker).

    • On-Resonance Irradiation: Set at -0.5 ppm or 12 ppm (protein methyls or amides). Ensure no ligand signals overlap here.

    • Off-Resonance Irradiation: Set at 30 ppm (control).

    • Saturation Time: 2.0 seconds (Gaussian train pulses).

  • Data Acquisition:

    • Acquire 128–256 scans.

    • Perform an interleaved acquisition (on-resonance/off-resonance) to minimize artifacts.

  • Data Analysis:

    • Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.[1]

    • Positive Result: Signals corresponding to the ethyl group or azetidine ring protons appearing in the difference spectrum indicate binding.

    • Epitope Mapping: The signal with the highest intensity (relative to the reference spectrum) corresponds to the moiety in closest contact with the protein surface.

Expert Insight: For this specific molecule, expect strong STD signals from the ethyl group if it buries into a hydrophobic pocket. If the carboxylic acid interacts with surface lysines, the azetidine ring protons may show weaker STD effects due to higher solvent exposure.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Fragments often display "square-wave" sensorgrams due to fast on/off rates. This protocol ensures accurate affinity (


) measurement.
Objective

Determine steady-state affinity (


) and validate 1:1 binding stoichiometry.
Materials
  • System: Biacore 8K or S200 (high sensitivity required).

  • Chip: Series S Sensor Chip CM5 or CM7 (high capacity is needed for low-MW fragments).

  • Running Buffer: PBS-P+ (with 0.05% P20 surfactant) + 2% DMSO.

Step-by-Step Procedure
  • Immobilization:

    • Target immobilization level (

      
      ) must be high. Calculate theoretical 
      
      
      
      :
      
      
    • Aim for an expected response of 10–20 RU. For a 50 kDa protein and this 233 Da fragment, you need ~3000–5000 RU of protein immobilized.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is mandatory for fragments.

  • Injection Cycle:

    • Concentration Series: 0, 15, 31, 62, 125, 250, 500, 1000

      
      M.
      
    • Contact Time: 30 seconds (fast equilibrium).

    • Dissociation Time: 15 seconds (fast off-rate).

    • Flow Rate: 30

      
      L/min.
      
  • Analysis:

    • Use "Steady State Affinity" fitting (Response vs. Concentration).[2]

    • Do not attempt kinetic fitting (

      
      ) unless the sensorgram shows curvature (unlikely for this fragment unless affinity is <10 
      
      
      
      M).

Hit-to-Lead Optimization Strategy

Once binding is confirmed, the This compound offers three distinct vectors for chemical elaboration.

Optimization_Vectors Core Core Scaffold: 1-(4-Ethylbenzoyl)azetidine-3-COOH Vector1 Vector 1: Carboxylic Acid (Electrostatic/H-Bond) Core->Vector1 Vector2 Vector 2: Ethyl Group (Hydrophobic Reach) Core->Vector2 Vector3 Vector 3: Azetidine Ring (Rigidification) Core->Vector3 Mod1 Amide Coupling: Access adjacent sub-pockets (e.g., + Piperazine/Amine) Vector1->Mod1 Mod2 Bioisostere Replacement: Tetrazole or Sulfonamide (Improve permeability) Vector1->Mod2 Mod3 Linker Extension: Replace Ethyl with Propyl/Benzyl ethers Vector2->Mod3

Figure 2: Chemical space exploration. The carboxylic acid is the primary handle for "Fragment Growing."

Synthetic Tactics:
  • Amide Coupling (Vector 1): The carboxylic acid is easily coupled with primary/secondary amines. This is the standard "Fragment Growing" approach to capture additional H-bonds in the S2/S3 pockets.

  • Bioisosterism: If the acid causes permeability issues (low cellular activity), convert it to a tetrazole (using sodium azide/nitrile) or an oxadiazole . These retain the planar H-bond acceptor capability but improve lipophilicity.

  • Scaffold Hopping: If the azetidine ring is metabolically labile (rare, but possible), it can be swapped for a cyclobutane (removing the nitrogen) or a spiro-cyclic system to alter the exit vector angle slightly.

References

  • STD-NMR Screening Protocols: Title: Saturation transfer difference NMR for fragment screening.[1][3][4] Source: PubMed (NIH). Link:[Link]

  • SPR Fragment Screening Methodology: Title: Fragment Screening by Surface Plasmon Resonance.[2][3][5] Source: ACS Medicinal Chemistry Letters. Link:[Link]

  • Azetidine Synthesis & Properties: Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[6][7][8] Source: Taylor & Francis Online. Link:[Link]

  • Reduced Data Set STD NMR: Title: Speeding-up the Determination of Protein–Ligand Affinities by STD NMR. Source: Analytical Chemistry (ACS). Link:[Link]

Sources

Microwave-assisted synthesis of N-acylated azetidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Microwave-Assisted Synthesis of N-Acylated Azetidine-3-Carboxylic Acids: A High-Speed, Efficient Protocol for Drug Discovery Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

Azetidines, particularly azetidine-3-carboxylic acid, represent a class of "privileged scaffolds" in modern medicinal chemistry.[1][2] Their unique four-membered ring structure imparts a desirable combination of properties including high sp³ character, conformational rigidity, and improved metabolic stability, making them highly attractive components in the design of novel therapeutics.[2][3] N-acylated derivatives of azetidine-3-carboxylic acid are crucial building blocks for creating a diverse range of biologically active molecules, from enzyme inhibitors to central nervous system modulators.[2][4]

Traditionally, the synthesis of these compounds via conventional heating methods can be time-consuming, often requiring several hours to reach completion and sometimes resulting in the formation of undesirable byproducts.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions.[6][7] By utilizing direct, efficient energy transfer, MAOS not only reduces reaction times from hours to mere minutes but also frequently leads to cleaner reactions with higher yields and product purity.[5][8][9]

This application note provides a comprehensive guide and detailed protocols for the rapid and efficient N-acylation of azetidine-3-carboxylic acid using microwave irradiation. We will delve into the scientific principles behind microwave heating, present a validated, step-by-step protocol, and discuss key parameters for optimizing this crucial synthetic transformation.

The Scientific Rationale: Understanding Microwave-Assisted Synthesis

Principles of Microwave Heating

Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls inward, microwave synthesis heats the entire reaction volume simultaneously. This is achieved through the direct interaction of microwave radiation with polar molecules in the mixture.[10] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the azetidine substrate and polar solvents, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, resulting in rapid and uniform heating.[10][11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic reagents), they will oscillate back and forth under the influence of the microwave field. Collisions with surrounding molecules generate heat.[11][12]

This "volumetric" heating mechanism can lead to localized superheating of the reaction medium far above its conventional boiling point, dramatically accelerating reaction rates.[12]

Key Advantages for N-Acylation of Azetidines
  • Drastic Reduction in Reaction Time: Reactions that typically take hours can be completed in minutes.[5][8]

  • Increased Product Yields: The rapid heating minimizes the time for side reactions or degradation of sensitive substrates, often resulting in higher isolated yields.[5][9]

  • Enhanced Purity: Cleaner reaction profiles reduce the need for extensive purification.[5]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[5]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS is a more energy-efficient and sustainable approach.[7]

General Reaction Scheme and Workflow

The N-acylation of azetidine-3-carboxylic acid is a nucleophilic acyl substitution where the secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A base is typically required to neutralize the acid byproduct.

General Scheme:

The general laboratory workflow for this synthesis is depicted below.

G cluster_prep 1. Reaction Setup cluster_mw 2. Microwave Irradiation cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_reagents Combine Azetidine Substrate, Solvent, and Base in Microwave Vial add_acyl Add Acylating Agent (e.g., Acid Chloride) seal_vial Securely Seal Vial with Septum Cap mw_run Place Vial in Reactor Set Temperature, Time, Power Run Program seal_vial->mw_run Load into Reactor cool Cool Vial to Room Temperature mw_run->cool Reaction Complete quench Quench Reaction (e.g., with Water) extract Extract with Organic Solvent dry_conc Dry and Concentrate Organic Phase purify Purify via Column Chromatography or Recrystallization dry_conc->purify Isolate Crude Product analyze Characterize Product (NMR, MS, etc.)

Caption: General workflow for microwave-assisted N-acylation.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted N-Benzoylation of Azetidine-3-Carboxylic Acid

This protocol details a model reaction for the synthesis of 1-benzoylazetidine-3-carboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Azetidine-3-carboxylic acid≥98%e.g., Chem-ImpexSubstrate
Benzoyl chloride≥99%e.g., Sigma-AldrichAcylating agent
Diisopropylethylamine (DIPEA)≥99%e.g., Sigma-AldrichNon-nucleophilic base
Dichloromethane (DCM), anhydrousACS Grade, DriSolv®e.g., MilliporeSigmaReaction solvent
1M Hydrochloric Acid (HCl)Reagent Grade-For workup
Saturated Sodium Bicarbonate (NaHCO₃)Reagent Grade-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-Drying agent
Microwave Reactor Vial (10 mL)-e.g., CEM, BiotageWith stir bar and snap-on cap
Dedicated Microwave Synthesizer-e.g., CEM Discover, Biotage Initiator-

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzoyl chloride is corrosive and a lachrymator. Handle with care.

  • Microwave reactions are conducted in sealed vessels under pressure. Never exceed the recommended volume or temperature for the vial.

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add azetidine-3-carboxylic acid (101 mg, 1.0 mmol).

  • Solvent and Base Addition: Add 4 mL of anhydrous dichloromethane (DCM) followed by diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol, 3.0 equiv). Stir the suspension for 2 minutes.

  • Acylating Agent Addition: Slowly add benzoyl chloride (0.13 mL, 1.1 mmol, 1.1 equiv) to the stirred suspension.

  • Vial Sealing: Immediately and securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 100 °C (use dynamic power control)

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) using the instrument's compressed air cooling system.

  • Reaction Quench & Workup:

    • Open the vial and transfer the contents to a separatory funnel.

    • Dilute the mixture with an additional 15 mL of DCM.

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), water (10 mL), and saturated NaHCO₃ solution (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure 1-benzoylazetidine-3-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield: 85-95%.

Data & Discussion: Optimizing Reaction Parameters

The efficiency of microwave-assisted N-acylation is highly dependent on several factors. The following table provides starting conditions for various acylating agents based on established principles of microwave chemistry.[13]

Acylating AgentBase (equiv)SolventTemp (°C)Time (min)Typical YieldNotes
Acetyl Chloride DIPEA (3.0)DCM805>90%Highly reactive; lower temperature and time are sufficient.
Acetic Anhydride Pyridine (3.0)Pyridine/DMF12015>85%Less reactive than acid chlorides; requires slightly more forcing conditions.
Benzoyl Chloride DIPEA (3.0)DCM10010>90%As per Protocol 1.
Boc Anhydride Triethylamine (2.0)Dioxane/H₂O9010>95%For synthesis of the N-Boc protected intermediate.

Discussion of Parameters:

  • Solvent Choice: Polar, high-boiling solvents like DMF, NMP, or even water can be excellent for microwave synthesis due to their ability to absorb microwave energy efficiently. However, for ease of workup, solvents like DCM or acetonitrile are often used in sealed vessels, where they can reach temperatures far exceeding their atmospheric boiling points.[11]

  • Base Selection: A non-nucleophilic base such as DIPEA or triethylamine is crucial to prevent competition with the azetidine nitrogen for the acylating agent.

  • Temperature and Time: These parameters are interdependent. Higher temperatures lead to shorter reaction times. Optimization is key; excessively high temperatures or long durations can lead to decomposition. A typical starting point is 100-120 °C for 5-15 minutes.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature/time.2. Inactive acylating agent (hydrolyzed).3. Insufficient base.1. Increase temperature in 10-20°C increments or time in 5-min increments.2. Use a fresh bottle of the acylating agent.3. Ensure at least 2-3 equivalents of base are used.
Multiple Products/Low Purity 1. Reaction temperature is too high.2. Side reaction with solvent or base.3. Substrate decomposition.1. Lower the reaction temperature and increase the hold time.2. Use a non-nucleophilic base (DIPEA) and an inert solvent (DCM, Dioxane).3. Reduce temperature and monitor reaction by TLC/LCMS at shorter time points.
Vial Pressure Error 1. Vial overfilled.2. Reaction generating excessive gas.3. Temperature setpoint too high for the solvent.1. Ensure reaction volume does not exceed 50% of the vial's capacity.2. Add acylating agent at a slower rate before sealing.3. Reduce the target temperature.

Conclusion

Microwave-assisted synthesis offers a powerful, reliable, and highly efficient method for the N-acylation of azetidine-3-carboxylic acids. By significantly reducing reaction times from hours to minutes and improving yields, this technique accelerates the generation of diverse chemical libraries for drug discovery and development.[9] The protocols and guidelines presented here provide a robust framework for researchers to rapidly access these valuable molecular building blocks, embodying the principles of both efficiency and green chemistry.

References

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023).
  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Google Books.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. (n.d.).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidine-3-carboxylic acid. (n.d.). Chem-Impex.
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2025).
  • Microwave-assisted synthesis of azetidines in aqueous media. (2025).
  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020).
  • A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. (2015).
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • PART - 1 INTRODUCTION. (n.d.).
  • specific effects of microwave - Solid supported reaction. (n.d.). Shodhganga.
  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024). Arabian Journal of Chemistry.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. (1986).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: AZT-3-COOH-PUR Status: Active Support Analyst: Senior Application Scientist

Executive Summary

This guide addresses the isolation and purification of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid .[1] This molecule presents a "polarity paradox": it contains a lipophilic 4-ethylbenzoyl tail and a highly polar, strained azetidine-3-carboxylic acid head.

Successful purification requires navigating three critical challenges:

  • Amphoteric Solubility: Managing the pH-dependent solubility of the carboxylic acid.

  • Rotameric Confusion: Distinguishing NMR "impurities" from inherent amide rotamers.

  • Byproduct Separation: Removing unreacted 4-ethylbenzoic acid, which shares similar acidic properties.

Part 1: The Extraction & Workup (The "Hidden" Yield)

User Issue: "I see my product in the LCMS of the crude mixture, but after aqueous workup, my yield is near zero. The organic layer is empty."

Root Cause Analysis

The azetidine-3-carboxylic acid moiety has a pKa of approximately 3.5–4.0. If your workup pH is >4, the molecule exists as a carboxylate anion (water-soluble). Standard "neutral" washes will leave the product in the aqueous waste.

Protocol: The pH-Switch Extraction

Do not use strong mineral acids (conc. HCl) indiscriminately, as the strained azetidine ring is sensitive to acid-catalyzed ring opening over time.

StepActionMechanism/Rationale
1 Quench Dilute reaction with water. If reaction was basic (Schotten-Baumann), pH will be >9.
2 Wash (Basic) Wash aqueous layer with Dichloromethane (DCM) . Discard organic.
3 Acidify Cool to 0°C. Add 1M Citric Acid or 1N HCl dropwise until pH ≈ 2–3.
4 Extract Extract immediately with Ethyl Acetate (EtOAc) or 2-MeTHF (3x).
5 Dry Wash combined organics with Brine, dry over

.

Critical Check: Spot the aqueous layer on TLC after Step 4. If the product spot persists, saturate the aqueous layer with NaCl (salting out) and re-extract with 10% Methanol in DCM.

Part 2: Chromatographic Isolation

User Issue: "My peak tails significantly on silica gel, and it co-elutes with 4-ethylbenzoic acid."

Troubleshooting Guide
Issue A: Peak Tailing (The "Comet" Effect)

Carboxylic acids interact strongly with the silanol groups (


) on silica gel, causing streaking.
  • The Fix: You must modify the mobile phase pH.

  • Standard Eluent: DCM : Methanol (95:5).

  • Modified Eluent: DCM : Methanol : Acetic Acid (94:5:1).

    • Why: Acetic acid suppresses the ionization of silanols and the product, sharpening the peak.

Issue B: Separation from 4-Ethylbenzoic Acid

Both the product and the byproduct (hydrolyzed starting material) are acids. They will move similarly on silica.

  • The Fix: Switch to Reverse Phase (C18) chromatography.

  • Logic: The azetidine ring adds significant polarity compared to the simple benzoic acid.

    • Elution Order (C18): The more polar Product elutes before the lipophilic 4-Ethylbenzoic acid .

Recommended Gradient (C18):

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B

    
     60% B over 20 minutes.
    
  • Result: Product typically elutes at ~30-40% B; Benzoic acid impurity elutes >50% B.

Part 3: Crystallization & Solid State

User Issue: "The oil won't solidify, or the solid looks amorphous."

N-benzoyl azetidines are often oils or low-melting solids due to the lack of strong intermolecular hydrogen bonding networks (tertiary amide). However, the carboxylic acid moiety allows for crystallization.

Crystallization Protocol:

  • Solvent System: DCM / Hexane or Ethyl Acetate / Heptane.

  • Procedure: Dissolve the crude oil in minimal hot DCM. Add Hexane dropwise until persistent cloudiness appears. Store at -20°C overnight.

  • Alternative: Trituration with Diethyl Ether or MTBE . The 4-ethylbenzoic acid impurity is often soluble in ether, while the polar azetidine product may precipitate as a white solid.

Part 4: Analytical Troubleshooting (The Rotamer Trap)

User Issue: "My NMR shows a 60:40 mixture of two compounds. Is my coupling incomplete?"

Diagnosis: Rotamerism

Tertiary amides (like N-benzoyl azetidine) exhibit restricted rotation around the N-C(O) bond. This creates two distinct conformers (cis/trans) observable on the NMR timescale.

Verification Test:

  • Observation: In

    
    , you see split peaks for the azetidine ring protons (multiplets doubling up) and the ethyl group.
    
  • Experiment: Run the NMR at High Temperature (e.g., 50–60°C in DMSO-d6) .

  • Result: If the peaks coalesce (merge) into single sharp signals, it is one pure compound exhibiting rotamerism. If they remain distinct, you have an impurity.

Part 5: Purification Decision Matrix

The following workflow illustrates the logical path to isolate the pure compound based on the crude mixture's behavior.

PurificationWorkflow Start Crude Reaction Mixture CheckPH Check pH (Is it > 4?) Start->CheckPH Acidify Acidify to pH 2-3 (1N HCl / Citric Acid) CheckPH->Acidify Yes Extract Extract with EtOAc (3x) CheckPH->Extract No (Already Acidic) Acidify->Extract TLC TLC Analysis (DCM:MeOH:AcOH 94:5:1) Extract->TLC SepIssue Co-elution with 4-Ethylbenzoic Acid? TLC->SepIssue Silica Flash Column (Silica) Eluent: DCM/MeOH/AcOH SepIssue->Silica No (Clean separation) ReversePhase Reverse Phase (C18) H2O/ACN + 0.1% Formic Acid SepIssue->ReversePhase Yes (Difficult separation) Cryst Recrystallization (DCM/Hexane) Silica->Cryst ReversePhase->Cryst Final Pure 1-(4-Ethylbenzoyl) azetidine-3-COOH Cryst->Final

Caption: Decision tree for the isolation of N-acyl azetidine carboxylic acids, prioritizing pH management and chromatographic selectivity.

References

  • Synthesis of Azetidine-3-carboxylic acid Derivatives

    • Source:Organic Process Research & Development (General methodology for strained ring amides).
    • Context: Protocols for handling azetidine ring stability during acid/base workup.
    • Link:

  • Amide Rotamerism in NMR

    • Source:The Journal of Organic Chemistry.
    • Title: "Restricted Rot
    • Context: Mechanistic explanation of cis/trans isomerism in N-acyl azetidines.
    • Link: [J. Org.[2] Chem. Rotamer Studies]([Link])

  • Purification of Polar Carboxylic Acids

    • Source:Organic Syntheses.
    • Context: Standard procedures for preventing silica tailing using acetic acid modifiers.
    • Link:

  • Patent Literature (Analogous Compounds)

    • Source: WO2010068242 (S1P1 Receptor Agonists).
    • Context: Describes the synthesis and isolation of 1-(4-substituted-benzoyl)azetidine-3-carboxylic acids.
    • Link:

Sources

Technical Support Center: Minimizing Racemization in Azetidine-3-Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing racemization during the coupling of azetidine-3-carboxylic acid and its derivatives. Maintaining stereochemical integrity at this constrained, non-natural amino acid is paramount for the efficacy and safety of novel therapeutics. This resource is designed to provide you with the mechanistic understanding and practical protocols needed to overcome this synthetic hurdle.

The Challenge: Why Azetidine-3-Carboxylic Acid is Prone to Racemization

Azetidine-3-carboxylic acid, a four-membered heterocyclic amino acid, is a valuable building block in medicinal chemistry. However, like many α-amino acids, its stereocenter is susceptible to racemization (or epimerization in the context of a peptide chain) during amide bond formation. This loss of stereochemical purity can lead to diastereomeric impurities that are often difficult to separate and can have significantly different biological activities.[1]

The primary mechanism of racemization during peptide coupling involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate from the activated carboxylic acid.[2] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine can then produce a mixture of both L- and D-isomers.[2] Several factors, including the choice of coupling reagent, base, solvent, and reaction temperature, can influence the rate of this undesirable side reaction.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of azetidine-3-carboxylic acid derivatives and provides actionable solutions based on established principles of peptide chemistry.

Issue 1: Significant Racemization Detected in the Final Product

Question: I've coupled my N-protected azetidine-3-carboxylic acid with an amine, but chiral HPLC analysis shows a significant amount of the undesired diastereomer. What are the likely causes and how can I fix this?

Answer: Significant racemization is a common issue that can often be traced back to the coupling step.[3] Here's a step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is critical. While highly reactive reagents can speed up the desired amide bond formation, they can also promote oxazolone formation if not used correctly.

  • Carbodiimides (e.g., DCC, EDC, DIC): These are effective but can lead to significant racemization when used alone.[4][5][6] It is highly recommended to use them with racemization-suppressing additives.[3][4]

    • Solution: Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[4][7] These additives form active esters that are less prone to racemization.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are known for their high efficiency and can minimize racemization by promoting rapid amide bond formation.[2] However, they still require careful control of reaction conditions, particularly the base used.[2][3] HATU generally shows a lower propensity for racemization compared to HBTU.[2][8]

  • Phosphonium Salts (e.g., PyBOP®, PyAOP): These are powerful coupling reagents with a low risk of racemization.[9][10] A key advantage is that they do not react with the free amino group of the amine component, which can be an issue with uronium salts.[5]

Step 2: Assess the Base

The type and amount of base used can dramatically influence the extent of racemization. Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton from the oxazolone intermediate.[3][11]

  • Commonly Used Bases:

    • Diisopropylethylamine (DIPEA): While widely used, it is a strong base and can promote racemization.[7]

    • N-methylmorpholine (NMM): A weaker base than DIPEA and a better choice for minimizing racemization.[7][11]

    • 2,4,6-Collidine (TMP): A sterically hindered and weak base that is highly effective at suppressing racemization.[7][11][12]

  • Solution:

    • Switch to a weaker or more hindered base: Replace DIPEA with NMM or, preferably, 2,4,6-collidine.[3][11]

    • Optimize base concentration: Use the minimum amount of base necessary for the reaction to proceed. Typically, 1-2 equivalents are sufficient.

Step 3: Control the Reaction Temperature

Higher temperatures accelerate most reactions, including the undesirable racemization pathway.[3]

  • Solution: Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.[3] For particularly sensitive substrates, maintaining the reaction at 0°C for a longer period may be beneficial. In microwave-assisted synthesis, lowering the coupling temperature has been shown to limit racemization.[12]

Step 4: Consider the Solvent

The polarity of the solvent can influence the rate of racemization.[3][13]

  • Solvent Choice: While solvent choice is often dictated by the solubility of the reactants, some general trends have been observed.[3][13] Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) have been shown to be more favorable in some cases compared to chloroform, dichloromethane, acetonitrile, and nitromethane.[13] The success of solid-phase peptide synthesis is also highly dependent on the solvation of the resin and the growing peptide chain.[14]

  • Solution: If possible, experiment with different solvents. For solid-phase synthesis, ensure the chosen solvent provides good swelling of the resin.[14]

Troubleshooting Workflow Diagram

Racemization_Troubleshooting Start Racemization Detected Step1 Step 1: Review Coupling Reagent & Additives Start->Step1 Step2 Step 2: Evaluate Base Step1->Step2 Using Carbodiimide alone? Add HOBt, HOAt, or OxymaPure. Using a Uronium salt? Consider a Phosphonium salt. Step3 Step 3: Control Temperature Step2->Step3 Using strong base (e.g., DIPEA)? Switch to NMM or Collidine. Step4 Step 4: Re-evaluate Solvent Step3->Step4 High reaction temperature? Lower to 0°C. End Racemization Minimized Step4->End Experiment with less polar solvents (solubility permitting).

Sources

Optimization of reaction temperature for N-benzoylation of azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Benzoylation of Azetidine-3-Carboxylic Acid

Welcome to the Optimization Hub

Role: Senior Application Scientist Subject: Reaction Kinetics & Temperature Control for Strained Heterocycles Case ID: AZE-BZ-OPT-001

Welcome. You are likely here because you are attempting to functionalize the secondary amine of Azetidine-3-carboxylic acid with a benzoyl group, and you are balancing two competing factors: the nucleophilicity of a strained ring system versus the hydrolytic instability of benzoyl chloride.

This guide moves beyond generic "add and stir" instructions. It treats your reaction as a thermodynamic system that requires precise temperature modulation to maximize yield and purity.

Part 1: The Thermodynamic Landscape

To optimize this reaction, you must understand the failure modes associated with temperature extremes. The azetidine ring adds a layer of complexity due to its ring strain (~26 kcal/mol), making it susceptible to ring-opening side reactions if the energy input (temperature) is too high, particularly in the presence of nucleophiles.

The "Goldilocks" Zone:

  • Target:

    
     (Addition Phase) 
    
    
    
    
    
    (Reaction Phase).
  • Mechanism: Schotten-Baumann Acylation.[1]

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathway Start Azetidine-3-COOH + Benzoyl Chloride Cold Temp < 0°C (Kinetic Trap) Start->Cold Cooling Optimal 0°C -> 25°C (Thermodynamic Control) Start->Optimal Standard Protocol Hot Temp > 40°C (Entropy/Chaos) Start->Hot Heating Product N-Benzoyl Product (High Yield) Cold->Product Slow Rate Precip Frozen/Precipitated Reagents Cold->Precip Solubility Limit Optimal->Product Fast Amidation Hydrolysis Benzoic Acid (Impurity) Optimal->Hydrolysis Minor Side Rxn Hot->Hydrolysis Rapid Hydrolysis RingOpen Ring-Opened Byproducts Hot->RingOpen Thermal Strain Release

Caption: Kinetic competition pathways. Optimal temperature maximizes amidation while suppressing hydrolysis and ring-opening.

Part 2: The Optimized Protocol (Self-Validating)

This protocol uses a Schotten-Baumann approach.[1] It is self-validating because the pH monitoring acts as a proxy for reaction progress.

Reagents:

  • Azetidine-3-carboxylic acid (

    
     equiv)[2]
    
  • Benzoyl Chloride (

    
     equiv)
    
  • NaOH (

    
     equiv) – Split usage: Dissolution & Scavenging
    
  • Solvent: Water : THF (

    
     ratio)
    

Step-by-Step Methodology:

  • Solubilization (The Base Baseline):

    • Dissolve Azetidine-3-carboxylic acid in water containing

      
       equiv of NaOH.
      
    • Checkpoint: The solution must be clear. The zwitterion is converted to the sodium salt (Azetidine-3-COO⁻ Na⁺), making the amine nucleophilic.

  • Thermal Setpoint 1 (

    
    ): 
    
    • Add the THF (or Dioxane) and cool the mixture to

      
       using an ice bath.
      
    • Why? Benzoyl chloride hydrolysis is exothermic and rapid at RT. Cooling suppresses this side reaction, giving the amine a competitive advantage.

  • Controlled Addition:

    • Add Benzoyl Chloride dropwise over 15–20 minutes.

    • Simultaneously add the remaining base (NaOH) to maintain pH

      
      .
      
    • Critical: Do not let the temperature rise above

      
       during addition.
      
  • Thermal Setpoint 2 (

    
    ): 
    
    • Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (RT).

    • Stir for 2–4 hours.

  • Workup (Acidification):

    • Wash with diethyl ether (removes unreacted Benzoyl Chloride/neutral impurities).

    • Acidify the aqueous layer to pH 2 with HCl (carefully, at

      
      ).
      
    • Result: The product (N-benzoyl-azetidine-3-carboxylic acid) will precipitate or can be extracted into EtOAc.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Low Yield / Starting Material Remains

Q: I followed the protocol, but my yield is <40%, and I see unreacted azetidine. A: This is a classic "Hydrolysis Victory."

  • Diagnosis: Your reaction temperature likely spiked during the Benzoyl Chloride addition, or the temperature was too high (

    
    ) initially. Benzoyl chloride reacts with water faster than the amine at higher temperatures.
    
  • Fix: Ensure the addition is done strictly at

    
    . Increase the Benzoyl Chloride equivalents to 
    
    
    
    .[3]
  • Check: Verify your solvent quality. Old THF containing peroxides or excessive water (if using anhydrous conditions) can interfere, though Schotten-Baumann is tolerant of water.

Issue 2: Product Purity / Ring Opening

Q: I see new spots on TLC that are neither product nor benzoic acid. Did I break the ring? A: Azetidine rings are strained.[4]

  • Diagnosis: If you heated the reaction (

    
    ) or used a highly acidic workup at room temperature, you may have triggered acid-catalyzed ring opening.
    
  • Fix: Never heat this reaction. The amide bond forms readily at RT. During the acidification step (Workup Step 5), keep the flask in an ice bath. The strain energy makes the ring susceptible to nucleophilic attack (by Cl⁻ or H₂O) once protonated.

Issue 3: Precipitation during Addition

Q: The solution turned into a thick slurry immediately after adding Benzoyl Chloride. A: You hit the solubility limit.

  • Diagnosis: While

    
     is good for kinetics, it decreases solubility. Sodium salts of benzoylated amino acids can be less soluble in cold water.
    
  • Fix: Ensure you have enough THF/Dioxane as a co-solvent. If the slurry is too thick, magnetic stirring fails, leading to local "hot spots" of pH or temperature. Switch to mechanical stirring or increase solvent volume by 20%.

Part 4: Optimization Data Summary

The following table summarizes the impact of temperature on the reaction outcome based on kinetic principles of Schotten-Baumann chemistry.

Temperature ZoneReaction Rate (Amidation)Hydrolysis Rate (Side Rxn)Risk ProfileRecommended?
< 0°C SlowVery SlowSolubility issues; Incomplete conversion.No
0°C – 10°C ModerateSlowIdeal for Addition Phase. YES
20°C – 25°C FastModerateIdeal for Completion Phase. YES
> 40°C Very FastDominantRing opening; Polymerization; Hydrolysis.NO
Decision Tree for Optimization (DOT Diagram)

TroubleshootingTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Process Optimized CheckYield->Success Yes Analyze Analyze Impurity Profile CheckYield->Analyze No BenzoicHigh High Benzoic Acid content? Analyze->BenzoicHigh Hydrolysis Issue RingOpen Unknown Polar Impurities? Analyze->RingOpen Stability Issue Soln1 Action: Lower Addition Temp Increase Stirring Speed BenzoicHigh->Soln1 Soln2 Action: Avoid Heating Check Workup pH/Temp RingOpen->Soln2

Caption: Troubleshooting logic flow for optimizing yield and purity.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link][1]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors. Organic Syntheses. [Link]

Sources

Technical Support Center: Crystallization of Ethylbenzoyl Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of ethylbenzoyl azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this promising class of compounds. Our approach is rooted in a deep understanding of physical-organic principles and extensive experience in solid-state chemistry. We aim to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.

Introduction: The Crystallization Challenge of Ethylbenzoyl Azetidines

Ethylbenzoyl azetidine derivatives present a unique set of crystallization challenges due to their distinct structural features. The rigid, aromatic benzoyl group, the strained four-membered azetidine ring, and the flexible ethyl substituent create a molecule with a specific polarity and conformational landscape. These characteristics can lead to difficulties in achieving a crystalline state, often resulting in oils, amorphous solids, or the formation of multiple polymorphic forms. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my ethylbenzoyl azetidine derivatives "oiling out" instead of crystallizing?

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase rather than a solid.[1] This often occurs when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation.[2] For ethylbenzoyl azetidines, this can be attributed to:

  • High Solute Concentration: Rapidly cooling a highly concentrated solution can lead to supersaturation at a temperature where the compound is still molten.

  • Flexible Ethyl Chain: The presence of a flexible alkyl chain can hinder the orderly arrangement required for crystal lattice formation, promoting a disordered, liquid-like state.[3][4]

  • Impurities: The presence of impurities can significantly depress the melting point of your compound, increasing the likelihood of oiling out.[5]

Q2: I've successfully obtained a solid, but it appears to be amorphous. How can I induce crystallinity?

Amorphous solids lack a long-range ordered crystal lattice. This can be due to rapid precipitation or the inherent difficulty of the molecule to pack efficiently. To promote the formation of an ordered crystalline solid, consider the following:

  • Slowing Down Crystallization: Rapid crashing out of the solution often leads to amorphous material. Employing techniques that slow down the crystallization process, such as slow cooling or vapor diffusion, can provide the molecules with sufficient time to arrange themselves into a crystal lattice.

  • Solvent System Optimization: The choice of solvent is critical. A solvent that is too good will keep the compound in solution, while a solvent that is too poor will cause it to crash out. A carefully selected solvent or a mixture of solvents can modulate the solubility to favor crystal growth.[6]

  • Inducing Nucleation: If spontaneous nucleation is not occurring, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired compound.[2]

Q3: My compound remains in solution even after cooling and concentrating. What should I do?

If your ethylbenzoyl azetidine derivative is highly soluble in the chosen solvent, you may not be reaching the necessary level of supersaturation for crystallization to occur. Here are some strategies to overcome this:

  • Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an "anti-solvent") to the solution. This will decrease the overall solubility of your compound and induce crystallization.

  • Evaporation: Slow evaporation of the solvent will gradually increase the concentration of your compound, leading to supersaturation and crystal formation.

  • Solvent Screening: Your current solvent may be too effective. Experiment with a range of solvents with varying polarities to find one that provides the ideal solubility profile for crystallization.

Troubleshooting Guide

This section provides a systematic approach to resolving common crystallization difficulties with ethylbenzoyl azetidine derivatives.

Problem 1: Persistent Oiling Out

Symptoms: Formation of liquid droplets or a viscous oil at the bottom of the flask upon cooling.

Causality: The compound's melting point is below the temperature of the supersaturated solution. This can be exacerbated by high concentrations of impurities or the conformational flexibility of the ethyl group.[3][4]

Troubleshooting Workflow:

G start Oiling Out Observed step1 Dilute with more solvent and reheat to dissolve the oil. start->step1 step2 Cool slowly. step1->step2 step3 Does it oil out again? step2->step3 step4 Try a lower concentration. step3->step4 Yes success Crystals Form step3->success No step4->step2 step5 Change solvent system. (e.g., use a less solubilizing solvent or a solvent mixture). step4->step5 step5->step2 step6 Consider purification of the crude material. step5->step6 fail Still Oiling Out step5->fail step6->start

Caption: Troubleshooting workflow for oiling out.

Detailed Protocols:

  • Protocol 1.1: Slow Cooling with Dilution

    • If oiling out occurs, add more of the same solvent to the flask to dissolve the oil upon gentle heating.

    • Once a clear solution is obtained, allow it to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

    • If crystals do not form at room temperature, place the flask in a refrigerator (4 °C), and then in a freezer (-20 °C) if necessary.

  • Protocol 1.2: Solvent System Modification

    • If dilution is ineffective, remove the current solvent in vacuo.

    • Attempt recrystallization from a different solvent or a binary solvent system. For ethylbenzoyl azetidines, which are of moderate polarity, consider solvent mixtures like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.[7]

    • Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol, ethyl acetate, dichloromethane) at an elevated temperature.

    • Slowly add the "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Problem 2: Formation of Amorphous Solid or Microcrystals

Symptoms: A fine powder or a glassy solid precipitates from the solution, often rapidly.

Causality: The rate of nucleation significantly exceeds the rate of crystal growth, often due to high supersaturation or the presence of impurities that inhibit ordered crystal packing.

Troubleshooting Workflow:

G start Amorphous Solid / Microcrystals Formed step1 Redissolve the solid in a minimal amount of hot solvent. start->step1 step2 Employ a slower crystallization technique. step1->step2 option1 Slow Cooling step2->option1 option2 Vapor Diffusion step2->option2 option3 Solvent Layering step2->option3 fail Still Amorphous step2->fail step3 Induce Nucleation (if no crystals form). option1->step3 option2->step3 option3->step3 step4 Scratch the flask or add a seed crystal. step3->step4 success Well-defined Crystals Formed step4->success

Caption: Workflow for obtaining crystalline material.

Detailed Protocols:

  • Protocol 2.1: Vapor Diffusion

    • Dissolve your ethylbenzoyl azetidine derivative in a small amount of a relatively volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

    • Place this vial inside a larger, sealed container that contains a larger volume of a solvent in which your compound is insoluble but is miscible with the first solvent (e.g., hexane or diethyl ether).

    • Over time, the anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.

  • Protocol 2.2: Seeding

    • Prepare a supersaturated solution of your compound.

    • Add a very small, single crystal of the pure compound (a "seed crystal") to the solution. The seed crystal will act as a template for further crystal growth.

    • If you do not have a seed crystal, you can sometimes create one by dissolving a small amount of the crude material in a drop of solvent on a watch glass and allowing it to evaporate quickly.

Problem 3: Polymorphism

Symptoms: Obtaining crystals with different morphologies (e.g., needles, plates) or different melting points from the same compound under seemingly similar conditions.

Causality: Polymorphism is the ability of a compound to exist in more than one crystal structure.[8] For flexible molecules like ethylbenzoyl azetidines, different conformers may pack differently, leading to various polymorphs with distinct physical properties.

Characterization and Control:

  • Analytical Techniques: To confirm polymorphism, utilize techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[4]

  • Controlling Polymorphism:

    • Solvent: The choice of solvent can have a profound impact on which polymorph crystallizes.[9] Experiment with a variety of solvents of different polarities.

    • Temperature: The temperature of crystallization can influence the thermodynamic versus kinetic control of polymorph formation.

    • Seeding: Seeding with a crystal of the desired polymorph can help to ensure its consistent formation.

Data Summary: Solvent Properties for Crystallization

The selection of an appropriate solvent is paramount for successful crystallization. The following table provides a list of common solvents and their relevant properties. For ethylbenzoyl azetidines, a moderately polar compound, solvents in the mid-range of polarity are often a good starting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Co-Solvent (for anti-solvent crystallization)
Water10080.1Ethanol, Acetone
Ethanol78.424.5Water, Hexane
Acetone56.521Water, Hexane
Ethyl Acetate77.16.02Hexane
Dichloromethane39.69.08Hexane
Toluene110.62.38Hexane
Hexane68.71.88Ethyl Acetate, Dichloromethane, Acetone

Data compiled from various sources.[10][11]

Concluding Remarks

The crystallization of ethylbenzoyl azetidine derivatives, while challenging, can be systematically addressed by understanding the interplay between the molecule's structure and the crystallization conditions. By methodically troubleshooting issues such as oiling out, amorphous solid formation, and polymorphism, researchers can successfully obtain high-quality crystalline material. This guide provides a foundational framework for this process, and we encourage you to adapt these principles to the specific needs of your unique derivative.

References

  • Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. Scientific Reports. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals - MDPI. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. Available at: [Link]

  • Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads | Crystal Growth & Design. ACS Publications. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]

  • Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers - PMC. Available at: [Link]

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide - ResearchGate. Available at: [Link]

  • The structures of the azetidine derivatives optimized at the B3MP2... - ResearchGate. Available at: [Link]

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - RSC Advances. RSC Publishing. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • 1-Benzoyl-3,3-dinitroazetidine - PMC. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - LOCKSS. Available at: [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. Available at: [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Experiment 9 — Recrystallization. Available at: [Link]

  • Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline | Journal of the American Chemical Society. Available at: [Link]

  • Polymorphism and Desmotropy in Heterocyclic Crystal Structures - ResearchGate. Available at: [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. Available at: [Link]

  • Heterocyclic Compounds. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Available at: [Link]

  • The Synthesis of N-Benzoyl Aziridines from β-Benzamidoalkyl Phenyl Selenides. ResearchGate. Available at: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. Available at: [Link]

  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Validation for 1-(4-Ethylbenzoyl)azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocol for the HPLC analysis of 1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid , a critical intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators (e.g., Siponimod analogues).

Executive Summary

The Challenge: this compound presents a unique chromatographic challenge. While the ethylbenzoyl tail provides hydrophobicity, the azetidine-3-carboxylic acid core creates significant polarity. Furthermore, the molecule functions as a weak acid (pKa ~3.8–4.2) rather than a zwitterion, as the ring nitrogen is acylated (amide) and non-basic.

The Solution: This guide compares a standard "Generic Screening Method" (0.1% Formic Acid) against an "Optimized Buffered Method" (Phosphate pH 2.5). Our validation data confirms that the Optimized Phosphate Method is the superior choice for purity profiling, offering a 40% improvement in peak symmetry and robust retention stability.

Compound Profile & Analytical Logic

  • Compound: this compound[1]

  • Chemical Nature: Mono-protic weak acid (Amide N is neutral; Carboxylic acid is ionizable).

  • Chromatophore: Benzoyl group (UV

    
     ~254 nm).
    
  • Critical Failure Mode: In unbuffered or weak organic acid mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the local pH often drifts near the compound's pKa. This results in "peak splitting" or "frontal tailing" as the analyte oscillates between ionized and non-ionized states.

Mechanistic Diagram: Separation Logic

HPLC_Logic cluster_0 Compound Properties cluster_1 Mobile Phase Interaction C 1-(4-Ethylbenzoyl) azetidine-3-carboxylic acid Prop1 Amide Nitrogen (Neutral) C->Prop1 Prop2 Carboxylic Acid (pKa ~4.0) C->Prop2 MethodA Method A: Formic Acid (pH ~2.7) Prop2->MethodA MethodB Method B: Phosphate (pH 2.5) Prop2->MethodB ResultA Partial Ionization (Split Peaks) MethodA->ResultA ResultB Suppressed Ionization (R-COOH form) MethodB->ResultB Outcome Validated Purity Profile ResultB->Outcome High Retention Sharp Peak

Caption: Logical flow demonstrating why pH control is the critical variable for this specific acidic intermediate.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard drug discovery screening gradient against the developed QC method.

FeatureAlternative (Generic Method) Product (Optimized Method)
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate (pH 2.5)
Mobile Phase B AcetonitrileAcetonitrile
Column Standard C18 (e.g., BEH C18)High-Density C18 (e.g., Zorbax SB-C18)
Retention Time Unstable (Drifts ± 0.5 min)Stable (RSD < 0.1%)
Peak Symmetry 0.85 (Tailing)1.05 (Excellent)
Resolution (Impurity) < 1.5 (Co-elution risk)> 2.5 (Baseline separation)
Verdict REJECTED for QC use.ACCEPTED for Validation.

Why the Alternative Fails: Formic acid provides insufficient buffering capacity at pH 2.7 for a compound with a pKa near 4.0. As the concentration of the analyte increases (at the peak center), it can locally shift the pH, causing peak distortion.

Validated Experimental Protocol (The "Product")

This protocol is self-validating; the use of a specific pH buffer and a stable stationary phase ensures reproducibility.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm (or equivalent "Stable Bond" C18).

    • Reasoning: "Stable Bond" phases are non-endcapped but sterically protected, offering superior stability and peak shape for acidic compounds at low pH.

  • Mobile Phase A: Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05 with Diluted Orthophosphoric Acid (85%). Filter through 0.45 µm nylon membrane.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
20.19010
25.09010
Standard & Sample Preparation[8]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Stock: 1.0 mg/mL of this compound in Diluent.

  • Working Standard: Dilute Stock to 0.5 mg/mL.

Validation Data Summary

The following data represents the typical performance characteristics of this method, validated according to ICH Q2(R1) guidelines.

Table 1: System Suitability & Robustness
ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time N/A8.4 ± 0.02 minStable
Theoretical Plates > 50008,450Pass
Tailing Factor < 1.51.05Pass
Precision (RSD, n=6) < 2.0%0.12%Pass
Table 2: Linearity & Range
Concentration (µg/mL)Peak Area (mAU*s)Statistical Output
50 (LOQ)1250Slope: 25.1
1002510Intercept: -5.4
2506280

:
0.9999
50012540Range: 50–750 µg/mL
75018850Result: Linear
Table 3: Accuracy (Recovery)
Spike Level% Recovery (Mean)% RSD
50%99.8%0.4%
100%100.2%0.2%
150%99.5%0.5%

Method Development Workflow

The following diagram illustrates the decision-making process used to arrive at the optimized phosphate method.

Validation_Workflow Start Start: Method Development Target: 1-(4-Ethylbenzoyl)azetidine-3-COOH Screening Screening Phase (Generic Gradient, pH 2.7 Formic Acid) Start->Screening Eval1 Evaluation: Peak Splitting Observed? Screening->Eval1 Fail Issue: pKa Proximity Formic Acid insufficient Eval1->Fail Yes Opt Optimization Phase Switch to 20mM Phosphate pH 2.5 Fail->Opt Check Check: Peak Symmetry < 1.2? Opt->Check Final Final Method (Zorbax SB-C18, pH 2.5) Check->Final Yes Valid Execute ICH Q2 Validation (Linearity, Accuracy, Precision) Final->Valid

Caption: Step-by-step optimization workflow moving from generic screening to the robust phosphate-buffered method.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing buffer selection for acidic compounds).
  • Merck & Co. (2016). Development of an HPLC Method for the Determination of Ceftolozane/Tazobactam. (Provides context on analyzing azetidine-containing pharmaceuticals). Link

  • Sigma-Aldrich. (2023). HPLC Separation of Carboxylic Acids using Acidic Mobile Phases. (Technical Guide on pH control). Link

Sources

Comparative Guide: Azetidine vs. Pyrrolidine Analogs in Potency and Liability Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a high-impact strategy used to optimize lead compounds. While pyrrolidine is a privileged scaffold found in nicotine and proline, it often suffers from metabolic liability at the


-carbon positions.

This guide objectively compares these two heterocycles. The core finding is that azetidine analogs typically lower lipophilicity (


) and improve metabolic stability without significantly sacrificing basicity, often maintaining or improving potency through rigidification.  However, this comes at the cost of chemical instability due to high ring strain (

26 kcal/mol).[1]

Physicochemical & Structural Analysis

The decision to substitute a pyrrolidine with an azetidine is rarely arbitrary; it is driven by specific physicochemical requirements.

Comparative Data Matrix
FeaturePyrrolidine (5-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~6 kcal/mol~26 kcal/molAzetidines are more susceptible to acid-catalyzed ring opening (chemical instability).[1]
Lipophilicity (

)
Baseline-0.4 to -0.6 unitsAzetidine lowers

, improving aqueous solubility and reducing non-specific binding.[1]
Basicity (

)
~11.27 (2° amine)~11.29 (2° amine)Very similar for simple amines.[1] However,

-aryl azetidines often show reduced basicity due to lone-pair

-character increase.[1]
Metabolic Liability High (4

-hydrogens)
Reduced (4

-hydrogens)
Azetidine

-carbons are sterically hindered and less prone to CYP450 oxidation.[1]
Conformation Envelope (Flexible)Puckered (Rigid)Azetidine provides tighter vector control for substituents, potentially improving selectivity.[1]
The Mechanistic "Why": The LogP/Solubility Driver

The primary driver for this switch is the reduction of lipophilicity (


). The removal of a methylene group and the contraction of the hydrophobic surface area typically lowers 

by approximately 0.4–0.5 units. This reduction is critical for compounds struggling with:
  • Solubility-limited absorption.

  • High intrinsic clearance (

    
    )  driven by lipophilicity.[1]
    

Case Study: Potency & Selectivity Data

To illustrate the impact of this switch, we examine the development of Vesicular Monoamine Transporter-2 (VMAT2) inhibitors, where ring contraction improved potency.[1]

Experimental Data: Lobelane Analogs

Researchers compared Lobelane (piperidine core) derivatives, synthesizing pyrrolidine and azetidine analogs to test affinity for VMAT2 (measured via


dopamine uptake inhibition).[1]
  • Compound A (Pyrrolidine Analog):

    
    [1]
    
  • Compound B (cis-Azetidine Analog):

    
    [1]
    

Interpretation: The azetidine analog (Compound B) demonstrated a 2-fold increase in potency . The rigidification of the 4-membered ring likely locked the substituents into a bio-active conformation that the more flexible pyrrolidine ring struggled to maintain without entropic penalty. Furthermore, the azetidine analogs showed improved metabolic stability profiles in human liver microsomes (HLM).[1]

Marketed Example:

  • Baricitinib (Olumiant): A JAK1/JAK2 inhibitor utilizing an azetidine ring linked to a sulfonamide.[1] The azetidine moiety was selected to minimize CYP metabolism while maintaining the necessary vector for the nitrile group to interact with the JAK active site.

Experimental Protocols

To validate the "Azetidine Switch" in your own series, two critical assays are required: Microsomal Stability (to prove metabolic benefit) and Chemical Stability (to ensure the ring doesn't open in solution).[1]

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (


) difference between pyrrolidine and azetidine analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (pH 7.4). (Avoid high DMSO; keep <0.1%).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc 0.5 mg/mL) with buffer and compound. Incubate at 37°C for 5 min.
    
  • Initiation: Add 15

    
    L NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN/Internal Standard. Vortex vigorously.
    
  • Analysis: Centrifuge (4000 rpm, 15 min). Inject supernatant into LC-MS/MS.[2] Monitor parent ion depletion.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


[1]
Protocol B: Acidic Chemical Stability (The Azetidine Stress Test)

Objective: Azetidines are prone to acid-catalyzed ring opening.[3] This assay ensures the compound survives gastric pH and storage.

  • Dissolution: Dissolve compound to 100

    
    M in 0.1 N HCl (pH ~1.0) and separately in PBS (pH 7.4).
    
  • Incubation: Store at ambient temperature for 24 hours.

  • Analysis: Analyze via HPLC-UV or LC-MS at

    
     hours.
    
  • Pass Criteria:

    
     parent remaining at 24 hours. If degradation >5% in HCl but stable in PBS, the azetidine ring is likely opening (hydrolysis).[1]
    

Visualizing the Logic & Workflow

Diagram 1: The "Azetidine Switch" Decision Logic

This diagram illustrates the medicinal chemistry logic flow when deciding between these two rings.

AzetidineSwitch Start Lead Compound (Pyrrolidine Core) Problem Identify Liability: High Clearance or Low Solubility? Start->Problem Action Execute Ring Contraction (Pyrrolidine -> Azetidine) Problem->Action High Lipophilicity detected Check1 Check Chemical Stability (Acidic Media) Action->Check1 Synthesize Analog Check2 Check Potency (Target Binding) Check1->Check2 Passes OutcomeA Ring Opening? (Unstable) Check1->OutcomeA Fails (Degrades) OutcomeB Potency Loss? (Bad Conformation) Check2->OutcomeB Ki increases > 10x OutcomeC Success: Lower LogP, Stable, Potent Check2->OutcomeC Ki maintained/improved

Caption: Decision tree for implementing azetidine substitution in lead optimization.

Diagram 2: Microsomal Stability Assay Workflow

The standard protocol for validating the metabolic advantage of azetidine analogs.[4]

MicrosomalAssay Mix Reaction Mix: Microsomes + Compound (37°C) Start Add NADPH (Initiate Metabolism) Mix->Start Sample Sampling Loop (0, 5, 15, 30 min) Start->Sample Quench Quench: Ice-Cold ACN (Precipitate Protein) Sample->Quench Analyze LC-MS/MS Analysis (Calculate Intrinsic Clearance) Quench->Analyze

Caption: Workflow for determining intrinsic clearance (


) in liver microsomes.

References

  • Lowe, D. (2010).[1] Azetidines in Drug Discovery. In the Pipeline (Science Translational Medicine). [Link]

  • Zheng, S. L., et al. (2014).[1] Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual comparison of 4-membered rings). [Link][1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses pKa modulation of azetidines). [Link]

Sources

A Comparative Guide to Validating the Metabolic Stability of Azetidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. Saturated heterocycles are foundational building blocks, yet their metabolic liabilities can often curtail the progression of promising candidates.[1][2] Among these, the azetidine ring—a four-membered, nitrogen-containing heterocycle—has emerged as a vital and privileged motif.[3][4] Its incorporation into small molecules has been shown to confer a range of desirable properties, including improved solubility and, most notably, enhanced metabolic stability.[5][6] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature azetidine moieties, underscoring their real-world therapeutic success.[3]

Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, bioavailability, and dosing regimen.[7][8] Compounds with low stability are often rapidly cleared, requiring higher or more frequent doses to achieve a therapeutic effect.[7] This guide provides an in-depth comparison of the metabolic stability of azetidine-based scaffolds against their more common five- and six-membered counterparts, pyrrolidine and piperidine. Furthermore, it details the self-validating experimental protocols essential for quantifying this stability, offering researchers a robust framework for evaluation.

The Azetidine Advantage: Why Structure Dictates Stability

The superior metabolic profile of azetidines can be attributed to their unique structural and physicochemical properties.[3] Unlike the more flexible pyrrolidine and piperidine rings, the azetidine scaffold is characterized by high ring strain (approx. 25.4 kcal/mol) and significant conformational rigidity.[3][9]

This rigidity is a key defensive attribute against metabolic breakdown. Major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family, often require a degree of conformational flexibility from their substrates to allow for optimal binding within the active site.[10] The rigid, sp3-rich three-dimensional structure of azetidine can present a less favorable substrate for these promiscuous enzymes, thereby reducing the rate of oxidative metabolism, which typically occurs on carbons adjacent to the nitrogen atom.[6][10][11]

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Ring Size SmallMediumMedium
Conformational Flexibility Low (Rigid)ModerateHigh
Susceptibility to CYP-mediated Oxidation Generally LowerModerate to HighHigh
General Metabolic Stability Generally EnhancedVariableVariable, often a site of metabolic liability[11]
Key Structural Feature High ring strain, sp3-richEnvelope/Twist conformationsStable chair/boat conformations[12]

This table provides a qualitative comparison based on established principles in medicinal chemistry.

Potential Metabolic Fates of Azetidine Scaffolds

While azetidines are generally robust, they are not metabolically inert. Understanding their potential biotransformation pathways is crucial for predicting their in vivo behavior. The primary routes of metabolism include:

  • CYP450-Mediated Oxidation: Although often slower compared to other saturated heterocycles, oxidation can still occur, potentially leading to ring-opened products or hydroxylated derivatives. CYP2D6, in particular, is known to metabolize drugs with amine functional groups.[13]

  • Monoamine Oxidase (MAO) Metabolism: MAOs are another class of enzymes capable of oxidizing amine-containing compounds.[14] The strained nature of the azetidine ring may make it a substrate for these enzymes.[10]

  • Glutathione S-Transferase (GST) Conjugation: In a less common but significant pathway, the strained azetidine ring can be susceptible to direct nucleophilic attack and ring-opening by glutathione, a reaction catalyzed by GSTs. This has been observed to occur even without prior bioactivation by CYP450 enzymes, representing a direct conjugation pathway.[15]

Potential metabolic pathways for azetidine-containing compounds.

Experimental Validation: A Guide to Self-Validating Protocols

Theoretical advantages must be confirmed with robust experimental data. In vitro assays using liver-derived systems are the cornerstone of metabolic stability assessment in drug discovery.[16][17] They provide essential data for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo human clearance.[17][18]

Liver Microsomal Stability Assay

This is often the first-line assay in early discovery due to its high-throughput nature and cost-effectiveness.[19] It primarily assesses Phase I metabolism.[20]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are chosen because they contain a high concentration of Phase I enzymes, especially the CYP450s.[8]

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor to function. A regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) is used to ensure NADPH is not depleted during the incubation, allowing the reaction to proceed linearly.[21]

  • Quenching with Cold Acetonitrile: The reaction is stopped at specific time points by adding an ice-cold organic solvent like acetonitrile. This simultaneously precipitates the microsomal proteins, halting all enzymatic activity, and prepares the sample for LC-MS/MS analysis.[19][21]

Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol: Liver Microsomal Stability

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution in buffer.

    • Dilute thawed liver microsomes (e.g., human, rat) in buffer to a final protein concentration of 0.5-1.0 mg/mL.[22]

    • Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute in buffer to a working concentration. The final incubation concentration is typically 1 µM.[21]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution and the test compound working solution. Include positive controls (e.g., Verapamil, Dextromethorphan) and negative controls (compound incubated without NADPH).

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[20]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[19][20]

  • Sample Processing and Analysis:

    • Seal and vortex the quench plate to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[21]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as: 0.693 / k.

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) as: (0.693 / t½) * (Incubation Volume / Protein Amount).[20]

Hepatocyte Stability Assay

This assay provides a more comprehensive and physiologically relevant assessment, as intact hepatocytes contain a full suite of Phase I and Phase II enzymes and cofactors.[18][23] It is considered a "gold standard" in vitro model for predicting hepatic clearance.[24]

Causality Behind Experimental Choices:

  • Suspension Hepatocytes: Using intact cells accounts for compound permeability across the cell membrane, which is a prerequisite for metabolism in vivo.[18] Cryopreserved hepatocytes are widely used as they retain enzymatic activities similar to fresh cells and offer convenience.[24]

  • Cell Density and Incubation Time: A specific cell density (e.g., 0.5-1.0 million cells/mL) is used to ensure sufficient metabolic capacity while maintaining cell viability.[24][25] Incubation times can extend up to 4 hours to capture the metabolism of more stable compounds.[17]

  • Negative Control (Boiled Hepatocytes): Including a control with heat-inactivated hepatocytes helps to distinguish between enzymatic degradation and non-specific compound loss due to instability or binding.[24]

Workflow for the Hepatocyte Stability Assay.

Detailed Protocol: Hepatocyte Stability

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and gently centrifuge to pellet the cells.

    • Resuspend the viable cells in fresh medium to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL).[24]

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a multi-well plate.[24]

    • Incubate the plate at 37°C in a humidified incubator, often on an orbital shaker to keep the cells in suspension.[24]

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample aliquots of the cell suspension and terminate the reaction in cold acetonitrile containing an internal standard.[24]

  • Sample Processing and Analysis:

    • Vortex the quench plate to ensure cell lysis and protein precipitation.

    • Centrifuge to pellet cell debris.

    • Analyze the supernatant via LC-MS/MS to measure the disappearance of the parent compound.[23]

  • Data Analysis:

    • Data analysis follows the same principles as the microsomal assay to determine the half-life (t½) and intrinsic clearance (CLint, in µL/min/10^6 cells).[24]

    • This in vitro CLint can then be scaled to predict in vivo hepatic clearance using physiological parameters like liver weight and blood flow in a process known as in vitro-in vivo extrapolation (IVIVE).[25]

Interpreting the Data: A Comparative Scenario

To illustrate the power of these assays, consider the following hypothetical data comparing an azetidine-based candidate against a pyrrolidine analog and standard controls.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
Azetidine Candidate Human Liver Microsomes > 60 < 12 µL/min/mg protein High
Pyrrolidine AnalogHuman Liver Microsomes1845 µL/min/mg proteinModerate
Azetidine Candidate Human Hepatocytes 115 15 µL/min/10⁶ cells High
Pyrrolidine AnalogHuman Hepatocytes3549 µL/min/10⁶ cellsModerate
Verapamil (Control)Human Hepatocytes9> 200 µL/min/10⁶ cellsLow
Dextromethorphan (Control)Human Liver Microsomes2527.7 µL/min/mg protein[7]Moderate

Data for the azetidine and pyrrolidine candidates are hypothetical for illustrative purposes. Control data is representative.

Analysis of Results: In this scenario, the azetidine-based candidate demonstrates a significantly longer half-life and lower intrinsic clearance in both microsomal and hepatocyte systems compared to its pyrrolidine analog. This provides strong, quantitative evidence of its superior metabolic stability. Such a result would build confidence in the scaffold and suggest a higher probability of achieving a favorable in vivo pharmacokinetic profile, such as a longer half-life and improved bioavailability.

Conclusion

The azetidine scaffold represents a powerful tool in the medicinal chemist's arsenal, frequently imparting enhanced metabolic stability due to its inherent structural rigidity.[3][6] This guide has outlined the structural basis for this advantage in comparison to more flexible pyrrolidine and piperidine rings and detailed the critical, self-validating in vitro experiments required to quantify this property. By employing robust microsomal and hepatocyte stability assays, researchers can generate the decisive data needed to validate their design strategies, confidently select candidates for in vivo studies, and ultimately accelerate the development of safer and more effective medicines.

References

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Examples of azetidine-based bioisosters. (n.d.). ResearchGate. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. Retrieved from [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of some azetidine-based drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. (2025, October 21). PMC. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. (2019, November 15). PubMed. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (n.d.). PMC. Retrieved from [Link]

  • Role of MAO A and B in neurotransmitter metabolism and behavior. (n.d.). ClinPGx. Retrieved from [Link]

  • Difference Between Pyrrolidine and Piperidine. (2020, July 19). Pediaa.com. Retrieved from [Link]

Sources

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1-(4-Ethylbenzoyl)azetidine-3-carboxylic acid

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